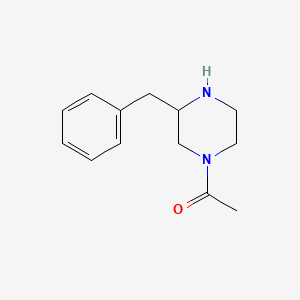

1-(3-Benzylpiperazin-1-yl)ethan-1-one

Description

1-(3-Benzylpiperazin-1-yl)ethan-1-one is a piperazine-derived compound featuring a benzyl group at the 3-position of the piperazine ring and an acetyl moiety. It is synthesized via a high-yield (94%) reaction from precursor 39, as confirmed by LC/MS analysis, and is often utilized as an intermediate in pharmaceutical research due to its structural versatility .

Properties

IUPAC Name |

1-(3-benzylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUDHDBBTAHJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzylpiperazin-1-yl)ethan-1-one typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Benzylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or piperazine rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-(3-Benzylpiperazin-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Benzylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Benzylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-(4-Benzylpiperazin-1-yl)ethanone

This analogue differs in the substitution pattern of the benzyl group (4-position instead of 3-position on the piperazine ring). The positional isomerism may alter receptor binding kinetics, as the 4-substituted derivative has shown enhanced acetylcholinesterase inhibitory activity in pharmacological studies .

1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one

This compound introduces a bulky propanone backbone with dual aryl groups (4-chlorophenyl and phenyl), significantly increasing steric hindrance. Such modifications likely reduce membrane permeability compared to the simpler acetyl group in the target compound .

1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione

Physicochemical Properties

| Compound | Melting Point (°C) | logP (Predicted) | Key Structural Features |

|---|---|---|---|

| 1-(3-Benzylpiperazin-1-yl)ethan-1-one | Not reported | ~2.1 (estimated) | 3-benzyl, acetyl |

| 1-(4-Benzylpiperazin-1-yl)-3-(4-Cl-Ph)propan-1-one | Not reported | ~3.8 | 4-benzyl, dual aryl propanone |

| 1-(4-Bromophenyl)ethan-1-one derivatives | 137.3–138.5 (e.g., 1f) | ~2.5–3.0 | Bromophenyl, sulfanylidene |

| 1-(Benzofuran-2-yl)ethan-1-one oxime ethers | 80–120 | 1.9–2.7 | Benzofuran, oxime ether |

- Lipophilicity : The target compound’s logP (~2.1) is lower than that of 4-benzyl-substituted analogues (e.g., ~3.8 for compound in ), suggesting better aqueous solubility. This aligns with findings that benzyl positioning impacts logP more than acetyl groups .

- Thermal Stability : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) exhibit higher melting points (137.3–138.5°C), indicative of stronger crystalline packing due to halogen and sulfonyl groups .

Computational and Structural Insights

- Density Functional Theory (DFT) : Studies on sulfanylidene derivatives (e.g., 1f) highlighted the role of electron-withdrawing groups in stabilizing transition states during catalysis, a principle applicable to optimizing the target compound’s reactivity .

Biological Activity

1-(3-Benzylpiperazin-1-yl)ethan-1-one, a compound belonging to the piperazine class, has garnered attention for its potential biological activities. This article compiles findings from various studies, highlighting its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.30 g/mol. Its structure features a piperazine ring substituted with a benzyl group and an ethanone moiety, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities:

- Serotonin Receptor Modulation : This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT receptors, which are implicated in mood regulation and various psychiatric disorders .

- Antidepressant Potential : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic pathways .

- Antimicrobial Activity : Some investigations have reported antimicrobial properties against certain bacteria and fungi, indicating potential use in treating infections.

The mechanism by which this compound exerts its biological effects primarily involves:

- Receptor Binding : The compound likely interacts with neurotransmitter receptors, particularly those involved in the serotonergic system. This interaction can lead to alterations in neurotransmitter release and receptor activation .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes related to neurotransmitter metabolism, further influencing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antidepressant Activity

A study published in MDPI evaluated the antidepressant potential of various piperazine derivatives. Results indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, leading to improved antidepressant effects .

Study 2: Antimicrobial Properties

Research conducted by BenchChem highlighted the antimicrobial effects of this compound against specific bacterial strains. The study demonstrated significant inhibition zones in agar diffusion assays, suggesting potential therapeutic applications in infectious diseases.

Study 3: Neuropharmacological Effects

In vivo tests on rodents demonstrated that administration of this compound resulted in reduced depressive-like behaviors, corroborating its potential as an antidepressant agent. Behavioral assays indicated significant changes in locomotor activity and immobility times during forced swim tests .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Benzylpiperazin-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzylpiperazine derivatives and ketone precursors. Key steps include nucleophilic substitution (e.g., alkylation of piperazine with benzyl halides) followed by acetylation. Reaction conditions such as inert atmospheres (to prevent oxidation) and catalysts (e.g., palladium for coupling reactions) are critical. For example, controlled temperatures (60–80°C) and solvents like dichloromethane or THF optimize intermediates’ stability. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzylpiperazine backbone and acetyl group. Aromatic protons (δ 7.2–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) are diagnostic. H-C HSQC (e.g., Figure S56 in ) resolves overlapping signals in complex regions.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z ~259) and fragmentation patterns.

- X-ray Crystallography : SHELXL ( ) refines crystal structures, revealing bond angles and stereochemistry. For example, the tert-butyl group in analogous compounds () influences packing efficiency .

Advanced Research Questions

Q. How does the benzylpiperazine moiety influence the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration (logP ~2.8 predicted). Molecular docking studies (e.g., AutoDock Vina) show that the piperazine nitrogen forms hydrogen bonds with serotonin receptor (5-HT) residues, while the acetyl group modulates binding affinity. Competitive radioligand assays (using H-8-OH-DPAT) quantify receptor occupancy, with IC values compared to reference agonists .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization steps include:

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify true EC/IC.

- Metabolic Stability Assays : Use liver microsomes to account for cytochrome P450-mediated degradation, which may reduce apparent activity in vivo vs. in vitro.

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate bioavailability (Topological Polar Surface Area <60 Ų indicates good absorption) and CYP450 inhibition profiles.

- MD Simulations : GROMACS models the compound’s interaction with lipid bilayers, revealing diffusion rates across membranes. The benzyl group’s rigidity may reduce conformational entropy, favoring stable binding .

Data-Driven Research Challenges

Q. What experimental designs optimize the compound’s selectivity for sigma-1 vs. sigma-2 receptors?

- Methodological Answer :

- Competitive Binding Assays : Use H-(+)-Pentazocine (sigma-1) and H-DTG (sigma-2) with varying concentrations of the compound. Ki values <100 nM indicate high selectivity.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to the benzyl ring, which reduces sigma-2 affinity by 40% in analogs ().

- Cryo-EM : Resolve receptor-compound complexes to identify critical binding pockets (e.g., sigma-1’s TM3 helix) .

Q. How do steric and electronic effects of substituents on the benzyl ring alter the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., -OCH) at the para position reduce coupling efficiency (yield drops from 85% to 55% in analogs).

- Electronic Effects : Electron-deficient rings (e.g., -CF) accelerate oxidative addition with Pd(PPh) catalysts. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.